molecular formula C16H27N3O B14673608 N,N-bis(cyanomethyl)dodecanamide CAS No. 36130-47-9

N,N-bis(cyanomethyl)dodecanamide

Cat. No.: B14673608
CAS No.: 36130-47-9
M. Wt: 277.40 g/mol
InChI Key: RIQXGWVIGXIMHL-UHFFFAOYSA-N
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Description

N,N-Bis(cyanomethyl)dodecanamide is a tertiary amide derivative characterized by a dodecanamide backbone (C11H23CONH2) with two cyanomethyl (-CH2CN) groups substituted on the nitrogen atom. For example, copper-catalyzed multi-component reactions involving aliphatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) have been reported for synthesizing analogous N,N-bis(cyanomethyl)amines (e.g., N-benzyl or N-butyl derivatives) .

Properties

CAS No.

36130-47-9

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

N,N-bis(cyanomethyl)dodecanamide

InChI

InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-16(20)19(14-12-17)15-13-18/h2-11,14-15H2,1H3

InChI Key

RIQXGWVIGXIMHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)dodecanamide typically involves the reaction of dodecanamide with cyanomethylating agents. One common method is the reaction of dodecanamide with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product by nucleophilic addition of cyanide ions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)dodecanamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl groups. These groups can undergo nucleophilic addition, substitution, and other reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-bis(cyanomethyl)dodecanamide with structurally related compounds, focusing on substituents, synthesis, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety/Toxicity
This compound -CH2CN C16H27N3O* ~285.4 High polarity, reactive nitrile groups; potential for further functionalization. Hypothetical: Chemical synthesis intermediate, polymer modification. Limited data; nitriles may pose toxicity concerns (e.g., metabolic release of cyanide).
N,N-Bis(2-hydroxyethyl)dodecanamide -CH2CH2OH C16H33NO3 287.44 Hydrophilic, surfactant properties; stable under neutral conditions. Surfactant in cosmetics, food packaging materials, and detergents . Evaluated as safe for food contact materials by EFSA; low acute toxicity .
N,N-Bis(2-chloroethyl)dodecanamide -CH2CH2Cl C16H31Cl2NO 332.3 Alkylating agent; reactive but unstable in aqueous environments. Limited industrial use due to toxicity; potential carcinogen . High toxicity; mutagenic and carcinogenic risks associated with chloroethyl groups .
N-Butyl-N,N-bis(cyanomethyl)amine -CH2CN C8H13N3 151.2 Liquid at room temperature; used as a precursor in Strecker-type reactions. Intermediate in multi-component coupling reactions . No specific safety data; likely similar to other nitrile-containing compounds.

*Note: The molecular formula for this compound is inferred based on structural analogs.

Key Findings:

Substituent Effects: Cyanomethyl: Enhances polarity and reactivity (e.g., participation in nucleophilic additions) but raises toxicity concerns . Hydroxyethyl: Improves water solubility and biocompatibility, making it suitable for consumer products . Chloroethyl: Imparts alkylating activity but is associated with significant health risks .

Synthesis Methods: N,N-Bis(cyanomethyl) derivatives are synthesized via copper-catalyzed reactions (e.g., CuCl/Cu(OTf)2) with amines, formaldehyde, and TMSCN . Hydroxyethyl and chloroethyl analogs typically require different protocols, such as esterification or alkylation of ethanolamine .

Applications: Cyanomethyl derivatives are primarily research intermediates, whereas hydroxyethyl variants are commercial surfactants . Chloroethyl derivatives are restricted to niche applications due to safety issues .

Safety Profiles: Hydroxyethyl-substituted compounds are rigorously assessed for consumer safety, while cyanomethyl and chloroethyl analogs require further toxicological evaluation .

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